molecular formula C33H27Al2O9S3- B12676855 Dialuminium tris(2-methylnaphthalenesulphonate) CAS No. 93892-71-8

Dialuminium tris(2-methylnaphthalenesulphonate)

Cat. No.: B12676855
CAS No.: 93892-71-8
M. Wt: 717.7 g/mol
InChI Key: PTJGIUNTHXVBJK-UHFFFAOYSA-K
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Description

Dialuminium tris(2-methylnaphthalenesulphonate) is a chemical compound with the molecular formula C33H27Al2O9S3 It is an aluminum salt of 2-methylnaphthalenesulfonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dialuminium tris(2-methylnaphthalenesulphonate) typically involves the reaction of 2-methylnaphthalenesulfonic acid with an aluminum salt under controlled conditions. The reaction is carried out in a solvent, such as water or an organic solvent, at a specific temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:

[ 3C_{11}H_{10}O_3S + 2AlCl_3 \rightarrow (C_{11}H_{10}O_3S)_3Al_2 + 6HCl ]

Industrial Production Methods

In industrial settings, the production of dialuminium tris(2-methylnaphthalenesulphonate) involves large-scale reactions using high-purity starting materials and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.

Chemical Reactions Analysis

Types of Reactions

Dialuminium tris(2-methylnaphthalenesulphonate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The sulfonate groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone or sulfoxide derivatives, while reduction may produce the corresponding alcohols or hydrocarbons.

Scientific Research Applications

Dialuminium tris(2-methylnaphthalenesulphonate) has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and condensation reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and its therapeutic effects in treating certain diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dialuminium tris(2-methylnaphthalenesulphonate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Dialuminium tris(2-methylnaphthalenesulphonate) can be compared with other similar compounds, such as:

    Dialuminium tris(1-naphthalenesulphonate): Similar in structure but with different positional isomers, leading to variations in chemical properties and applications.

    Dialuminium tris(2-naphthalenesulphonate): Another positional isomer with distinct chemical behavior and uses.

    Dialuminium tris(4-methylnaphthalenesulphonate):

Properties

CAS No.

93892-71-8

Molecular Formula

C33H27Al2O9S3-

Molecular Weight

717.7 g/mol

InChI

InChI=1S/3C11H10O3S.2Al/c3*1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;;/h3*2-7H,1H3,(H,12,13,14);;/q;;;2*+1/p-3

InChI Key

PTJGIUNTHXVBJK-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[Al+].[Al+]

Origin of Product

United States

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